4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 303093-34-7
VCID: VC2675825
InChI: InChI=1S/C18H16N2O4/c1-20-14-9-4-3-8-13(14)16(21)15(18(20)23)17(22)19-11-6-5-7-12(10-11)24-2/h3-10,21H,1-2H3,(H,19,22)
SMILES: CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol

4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

CAS No.: 303093-34-7

Cat. No.: VC2675825

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide - 303093-34-7

Specification

CAS No. 303093-34-7
Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
IUPAC Name 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide
Standard InChI InChI=1S/C18H16N2O4/c1-20-14-9-4-3-8-13(14)16(21)15(18(20)23)17(22)19-11-6-5-7-12(10-11)24-2/h3-10,21H,1-2H3,(H,19,22)
Standard InChI Key BDNKSSZGPHPQCQ-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O
Canonical SMILES CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O

Introduction

Chemical Properties and Structure

Molecular Structure and Composition

4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide features a complex molecular architecture centered around a quinoline heterocycle. Its structure can be compared to similar compounds described in the literature, such as Quinoline-3-carboxamide, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-(4-pyridyl)-, which has a molecular formula of C16H13N3O3 and a molecular weight of 295.29 g/mol . By replacing the 4-pyridyl group with a 3-methoxyphenyl group, the molecular formula and weight would be adjusted accordingly.

The compound's key structural components include several important functional groups that define its chemical identity:

  • A quinoline core structure forming the central scaffold

  • A 1,2-dihydroquinoline system resulting from the 2-oxo functionality

  • A hydroxyl group at position 4, which is a critical feature for hydrogen bonding

  • A methyl substituent at position 1 (N-methyl)

  • A carboxamide function at position 3

  • A 3-methoxyphenyl group attached to the nitrogen of the carboxamide

This unique combination of functional groups creates a molecule with multiple sites for potential intermolecular interactions, including hydrogen bond donors and acceptors, aromatic π-systems, and lipophilic regions, all of which contribute to its biological activity profile.

Physical and Chemical Properties

Based on structurally similar compounds in the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family, 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide would likely exist as a crystalline solid with a high melting point. For comparison, N-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide has a reported melting point of 275-277°C . The compound would presumably exhibit limited water solubility due to its predominantly lipophilic character but would likely dissolve readily in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or methylene chloride.

The 4-hydroxy group represents a key feature that can participate in hydrogen bonding interactions, significantly influencing the compound's solubility profile and interactions with biological targets. The methoxy substituent on the phenyl ring introduces additional polar functionality while maintaining sufficient lipophilicity to potentially enhance membrane permeability. These properties collectively affect the compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion profiles.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can be approached through several synthetic routes based on methodologies described for similar compounds. The most viable approaches include:

  • Cyclization reactions starting from appropriately substituted precursors such as isatoic anhydride

  • Coupling reactions between 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and 3-methoxyaniline

  • Modifications of existing quinoline derivatives through functional group transformations

These approaches offer different advantages in terms of yield, scalability, and access to specific structural variants, allowing flexibility in the synthesis planning.

Synthesis via Isatoic Anhydride Pathway

A well-established route for synthesizing 1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxamides begins with N-substituted isatoic anhydride. Based on synthetic methods described in the literature, a potential synthetic pathway for 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide could involve the following key steps:

  • N-alkylation of isatoic anhydride with methyl iodide in the presence of sodium hydride in DMF to yield N-methyl isatoic anhydride .

  • Reaction of N-methyl isatoic anhydride with dimethyl malonate or a similar C-acylating agent in the presence of a base to form 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxylic acid .

  • Activation of the carboxylic acid using coupling reagents such as polystyrene-supported 1-hydroxy-1H-benzotriazole (PS-HOBt) or other suitable coupling agents .

  • Coupling of the activated carboxylic acid with 3-methoxyaniline to form the target carboxamide compound.

This synthetic route benefits from well-established procedures and generally provides good yields, though it requires multiple steps and careful purification at each stage.

Alternative Synthetic Strategies

An alternative approach, adapted from methods described for related compounds , involves:

  • Synthesis of 1,2-dihydro-4-chloro-1-methyl-2-oxo-quinoline-3-carboxylic acid from appropriate precursors.

  • Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride or similar reagents.

  • Reaction of the acid chloride with 3-methoxyaniline to form N-(3-methoxyphenyl)-4-chloro-1,2-dihydro-1-methyl-2-oxo-quinoline-3-carboxamide.

  • Hydrolysis of the 4-chloro derivative to obtain the 4-hydroxy compound, typically accomplished by heating in aqueous sodium acetate or sodium hydroxide followed by acidification .

This approach offers the advantage of allowing structural diversification through modification of the 4-position after establishing the carboxamide linkage.

Table 1: Comparison of Synthetic Routes for 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Biological Activity and Pharmacological Properties

Cannabinoid Receptor Interactions

Based on structural similarities to compounds described in the literature, 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide may exhibit affinity for cannabinoid receptors, particularly the CB2 receptor subtype. Research has demonstrated that 4-oxo-1,4-dihydroquinoline-3-carboxamides represent an important class of CB2 receptor selective ligands, with potential applications in various pathophysiological processes .

The CB2 receptor is predominantly expressed in immune cells and tissues, including the spleen, tonsils, and immune cells such as B lymphocytes, T lymphocytes, macrophages, and microglia. This receptor is involved in multiple physiological processes including immune modulation, inflammation regulation, nociception, and neuroinflammation. Selective CB2 receptor ligands have attracted significant research interest due to their potential therapeutic benefits without the psychoactive effects typically associated with CB1 receptor activation.

Pharmacological PropertyPredicted ActivityBasis for PredictionPotential Therapeutic Applications
CB2 Receptor AffinityModerate to high selectivityStructural similarity to known CB2 ligands Chronic pain, Inflammatory conditions, Neurodegenerative disorders
Immunomodulatory ActivityImmune system enhancementSimilar N-aryl quinoline-3-carboxamides show immune activity Immune deficiencies, Adjuvant therapy, Infection response
Anti-inflammatory EffectsPotential activityCB2 activation reduces inflammatory responsesInflammatory bowel disease, Arthritis, Neuroinflammation
Analgesic PropertiesPossible pain reductionCB2 modulation influences pain perceptionNeuropathic pain, Inflammatory pain, Chronic pain syndromes

Structure-Activity Relationships

Key Structural Determinants of Activity

The relationship between structure and activity for 4-oxo-1,4-dihydroquinoline-3-carboxamides has been extensively studied, particularly regarding CB2 receptor binding . Several key structural features of 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide are likely critical determinants of its biological activity:

  • The 4-hydroxy group represents an essential functional element that participates in hydrogen bonding interactions with receptor binding sites. Studies with related compounds have shown that substitution of this hydroxyl with other functional groups such as chloro or methoxy significantly alters biological activity profiles .

  • The N-1 methyl substituent contributes to the compound's lipophilicity and influences its binding properties and pharmacokinetic characteristics. Structure-activity relationship studies on similar compounds have investigated various N-alkyl substituents including pentyl, ethyl, and allyl groups, each conferring different activity profiles .

  • The 3-carboxamide linkage serves as an essential functional group for receptor interactions, likely forming critical hydrogen bonding networks within receptor binding pockets.

  • The 3-methoxyphenyl substituent on the carboxamide nitrogen introduces specific electronic and steric properties that influence receptor binding affinity and selectivity. The meta-position of the methoxy group creates a distinct electronic distribution and spatial arrangement that may optimize interactions with specific receptor regions.

Comparative Analysis with Structurally Related Compounds

Comparing 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide with structurally related compounds provides valuable insights into its potential activity profile:

  • N-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide : This compound lacks the 3-methoxy group on the phenyl ring, resulting in reduced polarity compared to our target compound. This structural difference would likely affect receptor interactions, particularly hydrogen bonding capabilities and electronic distribution.

  • Quinoline-3-carboxamide, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-(4-pyridyl)- : The substitution of the 3-methoxyphenyl group with a 4-pyridyl moiety introduces a basic nitrogen atom that significantly alters the compound's pharmacological profile, including binding affinities, ionization properties, and pharmacokinetic characteristics.

  • N-phenyl-4-amino-1,2-dihydro-1-methyl-2-oxo-quinoline-3-carboxamide : The replacement of the 4-hydroxyl with an amino group changes the hydrogen bonding pattern and electronic properties of the quinoline core, potentially altering receptor selectivity and binding modes.

Table 3: Structural Comparison of 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide with Related Compounds

CompoundCore StructureN-1 SubstituentPosition 4 SubstituentCarboxamide N-SubstituentDistinctive FeaturesPredicted Biological Activity
4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide1,2-dihydro-2-oxo-quinolineMethylHydroxy3-MethoxyphenylMeta-methoxy group on phenyl ringCB2 receptor binding, Immunomodulation
N-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide 1,2-dihydro-2-oxo-quinolineMethylHydroxyPhenylUnsubstituted phenyl ringImmunomodulation, Less polar than target compound
Quinoline-3-carboxamide, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-(4-pyridyl)- 1,2-dihydro-2-oxo-quinolineMethylHydroxy4-PyridylBasic nitrogen in aromatic ringAltered pharmacokinetics, Different receptor interactions
N-phenyl-4-amino-1,2-dihydro-1-methyl-2-oxo-quinoline-3-carboxamide 1,2-dihydro-2-oxo-quinolineMethylAminoPhenylAmino group at position 4Different hydrogen bonding pattern, Modified selectivity

Impact of the 3-Methoxyphenyl Moiety

The 3-methoxyphenyl group in 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide represents a distinctive structural feature that likely confers specific pharmacological properties:

Current Research Status and Future Directions

Current Research Landscape

Based on the available literature, research on 4-oxo-1,4-dihydroquinoline-3-carboxamides continues to be an active area of medicinal chemistry, particularly focused on developing selective CB2 receptor ligands and immunomodulatory agents . The ongoing interest in this compound class suggests that 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide may represent a valuable target for further investigation, particularly given its unique structural features that potentially offer advantages over existing compounds.

Structure-activity relationship studies have explored various modifications of the quinoline scaffold, including substitutions at positions 1, 2, 3, and 4, as well as diverse carboxamide substituents . These studies provide a foundation for understanding how the specific structural features of 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide might influence its biological activity profile.

Promising Research Directions

Several promising avenues for future research on 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide include:

  • Comprehensive pharmacological profiling to determine its receptor binding affinities, selectivity profile, and functional effects on receptor signaling pathways, with particular focus on cannabinoid receptors and immunomodulatory targets.

  • Detailed structure-activity relationship studies exploring modifications of the 3-methoxyphenyl group, including positional isomers and alternative substituents, to optimize biological activity and pharmacokinetic properties.

  • Investigation of potential therapeutic applications in immune-related disorders, inflammatory conditions, pain management, and neurodegenerative diseases where CB2 receptor modulation has shown promise.

  • Development of improved synthetic methodologies to facilitate the preparation of 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide and related analogs with enhanced yield, purity, and scalability.

  • Exploration of the compound's metabolic stability, toxicological profile, and pharmacokinetic properties to assess its potential for development as a therapeutic agent.

Challenges and Opportunities

The development of 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide as a therapeutic agent presents several challenges and opportunities:

Challenges:

  • Limited specific data on the biological activity and pharmacological properties of this exact compound in the current literature.

  • Potential synthetic complexities in preparing the compound with sufficient purity and scale for comprehensive biological testing.

  • Competition from other CB2 receptor ligands and immunomodulatory agents currently in development.

Opportunities:

  • The unique structural features of 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide may confer advantageous pharmacological properties compared to existing compounds.

  • The growing interest in CB2-selective compounds for various therapeutic applications creates a favorable environment for developing novel agents in this class.

  • Advances in synthetic methodologies and analytical techniques facilitate more efficient preparation and characterization of complex heterocyclic compounds.

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